molecular formula C26H21N5O2S2 B2996765 3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847401-14-3

3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2996765
CAS No.: 847401-14-3
M. Wt: 499.61
InChI Key: WVIXZROSUCZUSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex heterocyclic compound featuring multiple functional groups including indolin-1-yl, oxoethyl, thio, phenyl, triazol, and benzo[d]thiazol

Scientific Research Applications

Chemistry

  • Used as a ligand in coordination chemistry due to its multiple donor sites.

  • Employed in catalysis, especially in organometallic chemistry.

Biology

  • Investigated for potential antibacterial and antifungal properties.

  • Explored in enzyme inhibition studies.

Medicine

  • Potential lead compound in the development of anticancer agents.

  • Studied for its role in modulating biological pathways related to neurodegenerative diseases.

Industry

  • Utilized in the design of advanced materials with specific electronic or photonic properties.

  • Aids in the synthesis of specialty chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of simpler intermediates. For example:

  • Formation of the indolin-1-yl moiety: : A standard method could involve the cyclization of ortho-aminophenylacetic acid derivatives.

  • Construction of the triazole ring: : This might be achieved via a [3+2] cycloaddition between an azide and an alkyne.

  • Integration of oxoethyl and thio groups: : Functionalization through nucleophilic substitution and oxidation reactions.

  • Assembly of the benzo[d]thiazol-2(3H)-one framework: : Possibly synthesized from 2-aminobenzenethiol derivatives through cyclization under acidic conditions.

Industrial Production Methods

For industrial production, the synthesis would be scaled up with continuous flow techniques, ensuring high yield and purity. Catalysts and solvents might be optimized to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the thioether or indoline segments.

  • Reduction: : Possible reduction of the triazole ring under specific conditions.

  • Substitution: : The aromatic rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: : Such as hydrogen peroxide or other peroxides.

  • Reducing agents: : Like lithium aluminum hydride or sodium borohydride.

  • Catalysts: : Transition metal catalysts for facilitating various organic transformations.

Major Products

  • Oxidation: : Forms sulfoxides or sulfones.

  • Reduction: : Yields dihydro or tetrahydro products.

  • Substitution: : Introduction of new substituents onto the aromatic rings.

Mechanism of Action

Molecular Targets and Pathways

  • Biochemical Interactions: : It might bind to specific enzymes or receptors, disrupting their normal function.

  • Pathways: : Could interfere with cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Unique Characteristics

  • The combination of indolin-1-yl, triazole, and benzo[d]thiazol makes it a structurally unique entity compared to other similar heterocycles.

List of Similar Compounds

  • Indoline derivatives: : Known for their wide range of biological activities.

  • Triazole derivatives: : Noted for their medicinal properties, particularly in antifungal treatments.

  • Benzothiazole derivatives: : Explored for their roles in cancer therapy and antimicrobial applications.

The unique structure and versatile functional groups of 3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one offer immense potential across various fields, making it a subject of ongoing research and development.

Properties

IUPAC Name

3-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O2S2/c32-24(29-15-14-18-8-4-5-11-20(18)29)17-34-25-28-27-23(31(25)19-9-2-1-3-10-19)16-30-21-12-6-7-13-22(21)35-26(30)33/h1-13H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIXZROSUCZUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CN5C6=CC=CC=C6SC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.